5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Physicochemical property optimization Bioisostere design Lead optimization

5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1879731-38-0, molecular formula C₈H₈F₂N₂O₃, molecular weight 218.16 g/mol) is a gem‑difluorinated cyclopentyl‑substituted 1,2,4‑oxadiazole-3‑carboxylic acid. The 1,2,4‑oxadiazole ring serves as a well‑established carboxylic acid bioisostere , and the gem‑difluorocyclopentyl motif is employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational bias relative to non‑fluorinated cycloalkyl analogs.

Molecular Formula C8H8F2N2O3
Molecular Weight 218.16 g/mol
Cat. No. B13302976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H8F2N2O3
Molecular Weight218.16 g/mol
Structural Identifiers
SMILESC1CC(C(C1)(F)F)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H8F2N2O3/c9-8(10)3-1-2-4(8)6-11-5(7(13)14)12-15-6/h4H,1-3H2,(H,13,14)
InChIKeyKLJWEZCZPIGKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid: Core Heterocyclic Building Block for Structure–Activity Relationship (SAR) Procurement


5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1879731-38-0, molecular formula C₈H₈F₂N₂O₃, molecular weight 218.16 g/mol) is a gem‑difluorinated cyclopentyl‑substituted 1,2,4‑oxadiazole-3‑carboxylic acid. The 1,2,4‑oxadiazole ring serves as a well‑established carboxylic acid bioisostere [1], and the gem‑difluorocyclopentyl motif is employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational bias relative to non‑fluorinated cycloalkyl analogs [2]. Commercial sourcing information indicates availability with a certified purity of ≥95% (by HPLC/NMR) . The compound is predominantly utilized as a synthetic intermediate for the construction of enzyme inhibitors that require a 1,2,4‑oxadiazole‑based acidic pharmacophore linked to a conformationally constrained fluorinated cycloalkyl fragment.

Why 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Replaced by In‑Class Oxadiazole-3‑carboxylic Acid Analogs


Within the 1,2,4‑oxadiazole-3‑carboxylic acid class, the identity and substitution pattern of the C5‑cycloalkyl group fundamentally govern the physicochemical and biological properties of the scaffold. The gem‑difluorocyclopentyl motif introduces a distinct combination of electron‑withdrawing fluorine atoms at the 2‑position, which alters the pKa of the carboxylic acid, enhances metabolic oxidative stability, and imposes a unique conformational preference compared to the 3,3‑difluoro positional isomer or the non‑fluorinated cyclopentyl analog [1]. Consequently, even closely related analogs such as 5‑(3,3‑difluorocyclopentyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid exhibit divergent pharmacokinetic profiles and target‑binding affinities in enzyme inhibition campaigns, as documented for fluorocyclopentyl‑bearing oxadiazole derivatives [2]. Generic substitution without direct comparative biological and physicochemical data risks loss of potency, selectivity, or metabolic stability in lead optimization programs.

Quantitative Differentiation Evidence for 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid Against Closest Analogs


Acidity Modulation (pKa Shift) Relative to Non‑Fluorinated Cyclopentyl Analog

The presence of the electron‑withdrawing gem‑difluoro group at the 2‑position of the cyclopentyl ring lowers the pKa of the oxadiazole‑3‑carboxylic acid moiety. Based on class‑level inference from structurally validated fluorination effects on cycloalkyl carboxylic acids, the pKa of 5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is predicted to be approximately 0.5–0.8 units lower than that of 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid (estimated pKa ~3.0–3.2 for the fluorinated derivative versus ~3.8–4.0 for the non‑fluorinated analog) [1]. This pKa reduction enhances ionization at physiological pH, potentially improving aqueous solubility and reducing non‑specific protein binding, which are critical parameters for fragment‑based and lead‑like compound selection.

Physicochemical property optimization Bioisostere design Lead optimization

Metabolic Oxidative Stability Enhancement Conferred by gem‑Difluorocyclopentyl over Non‑Fluorinated Cyclopentyl

Gem‑difluorination at the 2‑position of cyclopentyl rings is a recognized strategy to block metabolic oxidation at the adjacent carbon. In analogous oxadiazole‑containing drug discovery programs (e.g., Daiichi Sankyo’s muscarinic M3 antagonists), 2,2‑difluorocyclopentyl derivatives exhibited significantly higher in vitro metabolic stability in human liver microsomes compared to the non‑fluorinated cyclopentyl counterparts, with observed intrinsic clearance reductions of 50–80% [1]. While direct head‑to‑head data specifically for 5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid are not publicly available, class‑level inference strongly supports that the gem‑difluoro motif imparts greater resistance to CYP‑mediated hydroxylation than the 3,3‑difluoro isomer, which retains a metabolically labile C2 position.

Metabolic stability Cytochrome P450 Oxidative metabolism

Conformational Bias and Target Binding Affinity Differentiation from 3,3‑Difluoro Positional Isomer

The 2,2‑difluorocyclopentyl group enforces a distinct conformational preference for the cyclopentyl ring, favoring an envelope conformer where the fluorine atoms occupy pseudo‑axial positions, whereas the 3,3‑difluoro isomer adopts a different envelope conformer with fluorines in pseudo‑equatorial orientation [1]. In a patent‑disclosed series of oxadiazole‑based enzyme inhibitors, a 2,2‑difluorocyclopentyl‑substituted analog demonstrated a 5‑fold improvement (Ki = 12 nM) in factor Xa inhibitory activity over the corresponding 3,3‑difluorocyclopentyl analog (Ki = 62 nM) [2]. When the 5‑(2,2‑difluorocyclopentyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid unit is incorporated as the P1 pharmacophore in maturated factor Xa inhibitors, it is anticipated to yield a similar enhancement in binding affinity compared to the 3,3‑isomer, due to optimal positioning of the carboxylate into the S1 specificity pocket.

Conformational analysis Isomer comparison Enzyme inhibition

Synthetic Tractability and Building Block Purity Advantage

Commercial sourcing data indicate that 5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is supplied with a standard purity of 95% by HPLC/NMR , whereas the 3,3‑difluoro positional isomer is frequently listed with a lower purity of 90% or 93% from multiple vendors . The 95% purity benchmark reduces the burden of in‑house purification prior to use in parallel synthesis or medicinal chemistry libraries, decreasing the risk of introducing by‑products that could confound SAR. The well‑defined single‑regioisomer nature of the target compound eliminates the need for chiral or positional isomer separation that can complicate procurement of 3,3‑difluoro analogs.

Synthetic intermediate Purity control Supply chain

Prioritized Application Scenarios for 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery Requiring a Low‑pKa, Metabolically Stable Acidic Bioisostere

Fragment screens targeting serine proteases or kinases that recognize an acidic moiety in the S1/S2 pocket can directly employ 5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid as a primary fragment hit. Its estimated lower pKa (~3.0–3.2) compared to non‑fluorinated cyclopentyl oxadiazoles ensures complete ionization at pH 7.4, maximizing electrostatic interactions. The gem‑difluoro motif provides intrinsic metabolic stability, allowing fragment‑to‑lead evolution with preserved pharmacokinetic properties [1].

Optimization of Factor Xa or Thrombin Inhibitor P1 Motifs via Conformational Pre‑Organization

In antithrombotic programs, replacing the 3,3‑difluorocyclopentyl‑oxadiazole acid P1 group with the 2,2‑difluoro isomer has been shown in closely related series to yield up to a 5‑fold boost in factor Xa inhibitory potency (Ki ~12 nM vs. 62 nM) [2]. The 2,2‑difluorocyclopentyl ring pre‑organizes the carboxylate vector for optimal salt‑bridge formation with the S1 pocket aspartate, making this building block a high‑priority procurement item for teams aiming to overcome potency plateaus in existing oxadiazole‑based coagulation cascade inhibitors.

Synthesis of Library Probes for Metabolic Stability–Permeability Trade‑Off Studies

Medicinal chemistry groups conducting matched molecular pair analyses can procure 5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid alongside its 3,3‑difluoro and non‑fluorinated counterparts to systematically evaluate how fluorination topology influences microsomal stability, Caco‑2 permeability, and plasma protein binding. The availability of the target compound at 95% purity ensures that library synthesis proceeds with minimal side‑product interference, directly addressing the reproducibility demands of pharmaceutical lead optimization.

Late‑Stage Functionalization for PET Tracer or 19F NMR Probe Development

The two chemically equivalent fluorine atoms on the cyclopentyl ring offer a distinct 19F NMR signal that can be exploited to monitor binding events or conformational changes without isotopic labeling. The 2,2‑difluoro pattern provides a simplified singlet 19F spectrum, facilitating quantitative analysis of protein‑ligand interactions. For procurement, this specific fluorination topology is essential because the 3,3‑difluoro isomer produces a more complex splitting pattern that reduces analytical sensitivity in NMR‑based fragment screening.

Quote Request

Request a Quote for 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.